molecular formula C10H9F3O2 B2989422 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol CAS No. 342891-38-7

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B2989422
CAS No.: 342891-38-7
M. Wt: 218.175
InChI Key: XPYRQYDOYDXEGZ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives.

Chemical Reactions Analysis

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting their anticancer effects .

Comparison with Similar Compounds

1-(2,3-Dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethan-1-ol can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its trifluoroethanol group, which imparts specific chemical and biological properties that differentiate it from other benzofuran derivatives.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)9(14)7-1-2-8-6(5-7)3-4-15-8/h1-2,5,9,14H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYRQYDOYDXEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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